Diethyl 2-(pyrimidin-2-yl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSDUMCXSKBVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367878 | |
| Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164296-40-6 | |
| Record name | Diethyl (pyrimidin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2 Pyrimidin 2 Yl Malonate
Classical and Modern Approaches to Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine core is a critical step in the synthesis of the target compound. Both well-established and contemporary methods are employed, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.
Condensation Reactions Involving Diethyl Malonate and Pyrimidine Precursors
Condensation reactions represent a cornerstone in the synthesis of pyrimidine derivatives. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond through the elimination of a small molecule, such as water or an alcohol.
A common and effective method for the synthesis of diethyl 2-(pyrimidin-2-yl)malonate involves the nucleophilic substitution of a halogen on the pyrimidine ring with a malonate enolate. The reaction of 2-chloropyrimidine (B141910) with diethyl malonate in the presence of a strong base, such as sodium hydride (NaH), is a prime example of this approach. nih.gov
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature | Reference |
| 2-Chloropyrimidine | Diethyl malonate | Sodium Hydride | DMF/THF | Reflux | nih.gov |
| Hexafluorobenzene (B1203771) | Diethyl malonate | Sodium Hydride | DMF | Reflux (5h) | nih.gov |
A classical and widely used method for constructing the pyrimidine ring itself is through the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a 1,3-dinucleophile. nih.gov In the context of this compound, this would typically involve a pre-formed malonate derivative that can react with a suitable dinucleophile.
More commonly, the pyrimidine ring is first synthesized and then the malonate group is introduced. The fundamental pyrimidine synthesis involves the reaction of a β-dicarbonyl compound with an amidine or a related species. For instance, the condensation of diethyl malonate with guanidine (B92328) is a well-established route to 2-aminopyrimidine (B69317) derivatives. kyushu-u.ac.jp Similarly, reaction with urea (B33335) can yield barbituric acids (pyrimidine-2,4,6-triones). nih.gov These reactions are often catalyzed by a base and may require elevated temperatures. nih.gov
Table 2: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis
| 1,3-Dicarbonyl Compound | 1,3-Dinucleophile | Product Type | Reference |
| Diethyl malonate | Guanidine | 2-Aminopyrimidine derivative | kyushu-u.ac.jp |
| Diethyl malonate | Urea | Barbituric acid | nih.gov |
| Diethyl malonate | Amidines | 2-Substituted pyrimidines | nih.gov |
Thermal condensation reactions provide another avenue for the synthesis of fused pyrimidine systems, which are structurally related to the target compound. A notable example is the Tschitschibabin synthesis of "malonyl-α-aminopyridine," which is a pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov This reaction involves the thermal condensation of 2-aminopyridine (B139424) with diethyl malonate. researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures, often without a solvent ("neat" conditions), where diethyl malonate itself can act as the reaction medium. researchgate.net This method highlights the utility of thermal conditions to drive condensation reactions that might be less efficient under other circumstances.
Multicomponent Reaction Strategies for Pyrimidine Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov Various MCRs have been developed for the synthesis of pyrimidine and fused pyrimidine scaffolds. nih.govnih.gov
For example, a one-pot synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved through a multicomponent reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO. nih.gov While not a direct synthesis of the title compound, this demonstrates the potential of MCRs to assemble complex structures containing a malonate moiety attached to a heterocyclic system. The Biginelli reaction is another well-known MCR for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and these methods are applicable to the formation of C-C bonds on the pyrimidine ring. orgsyn.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper.
For the synthesis of a compound like this compound, a plausible approach would be the coupling of a 2-halopyrimidine with a malonate derivative. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between 2-chloropyrimidine and a zinc or indium derivative of diethyl malonate. nih.gov Transition metal-catalyzed reactions offer the advantage of mild reaction conditions and high functional group tolerance.
Introduction of the Malonate Moiety
The core of the synthesis lies in the reactivity of diethyl malonate. The methylene (B1212753) group (-CH₂-) flanked by two carbonyl groups exhibits significant acidity (pKa ≈ 13), allowing for easy deprotonation to form a stable, nucleophilic enolate ion. libretexts.orglibretexts.org This enolate is the key reactive species used to form the crucial C-C bond with the pyrimidine ring.
The classic approach to functionalizing diethyl malonate is through C-alkylation. This process, often part of the broader "malonic ester synthesis," involves two primary steps: enolate formation and nucleophilic substitution. libretexts.orgnih.gov
Enolate Formation: Diethyl malonate is treated with a suitable base to abstract an acidic α-hydrogen. Sodium ethoxide (NaOEt) in ethanol (B145695) is a conventional choice, as it prevents transesterification, a side reaction that can occur with other alkoxide bases. libretexts.orgwikipedia.org Other strong bases like sodium hydride (NaH) can also be employed. nih.gov
Nucleophilic Attack (Alkylation): The resulting enolate ion acts as a potent nucleophile, attacking an electrophilic alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This reaction is most efficient with primary or methyl halides. Secondary halides react poorly, and tertiary halides are unsuitable as they favor elimination reactions. libretexts.org
While alkylation attaches an alkyl group, acylation attaches an acyl group (R-C=O). This can be achieved by reacting the malonate enolate with an acyl halide, such as an acid chloride. To facilitate this, systems using magnesium chloride (MgCl₂) and a tertiary amine base have been developed, which effectively promote the C-acylation of diethyl malonate. acs.org
Table 1: Reagents for C-Alkylation and Acylation of Diethyl Malonate
| Reaction Type | Base | Electrophile | Typical Product | Reference(s) |
|---|---|---|---|---|
| Alkylation | Sodium ethoxide, Sodium hydride | Primary Alkyl Halide (e.g., R-Br, R-Cl) | Diethyl 2-alkylmalonate | libretexts.org, nih.gov |
| Acylation | Tertiary Amine / MgCl₂ | Acid Chloride (e.g., R-COCl) | Diethyl 2-acylmalonate | acs.org |
The primary strategy for synthesizing this compound involves the coupling of the diethyl malonate enolate with an electrophilic pyrimidine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
In this approach, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., 2-chloropyrimidine or 2-bromopyrimidine), at the 2-position is used as the substrate. The electron-withdrawing nature of the ring nitrogens activates the 2-position towards nucleophilic attack by the diethyl malonate enolate.
A direct analogy is the synthesis of Diethyl 2-(perfluorophenyl)malonate, where the diethyl malonate anion displaces a fluoride (B91410) ion from hexafluorobenzene. nih.gov This reaction is typically performed using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF). nih.gov Similarly, the reaction of the diethyl malonate enolate with 2-bromopyridine, a related nitrogen-containing heterocycle, has been successfully demonstrated. researchgate.net
An alternative, though less direct, method involves constructing the pyrimidine ring itself using diethyl malonate as a three-carbon building block. This involves condensation reactions with N-C-N fragments like amidines or urea. nih.govbu.edu.eg However, for the specific target compound, direct arylation of diethyl malonate is the more common and efficient pathway.
Optimization of Synthetic Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, and catalysis is crucial for maximizing the yield and purity of this compound.
The choice of solvent and reaction temperature significantly impacts reaction efficiency, particularly in the coupling of diethyl malonate with pyrimidine halides. A study on the closely related α-arylation of diethyl malonate with substituted iodobenzene (B50100) and chloropyridines found that toluene (B28343) was the ideal solvent when using microwave irradiation. researchgate.net Other solvents such as dioxane, 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF) resulted in lower or no product formation under the optimized conditions. researchgate.net For the SNAr reaction, DMF is a common solvent, with temperatures ranging from 60 °C to reflux. nih.gov The optimal temperature often represents a balance between achieving a sufficient reaction rate and minimizing the degradation of reactants or products. For instance, in a microwave-assisted protocol, a temperature of 90 °C was found to be optimal for the coupling reaction. researchgate.net
To overcome the activation barrier for the C-C bond formation between diethyl malonate and less reactive aryl halides, catalytic systems are often employed. Copper-catalyzed cross-coupling reactions are particularly effective. A reported protocol for the α-arylation of diethyl malonate utilizes a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in combination with 2-picolinic acid as a ligand. researchgate.net This system effectively facilitates the coupling of diethyl malonate with heteroaryl halides like 2-bromopyridine, providing good to excellent yields. researchgate.net The catalyst and ligand work in concert to enable the cross-coupling process, which might not proceed efficiently otherwise. researchgate.net
In other alkylation contexts, phase-transfer catalysts (PTCs) like tetraalkylammonium salts are used to facilitate the reaction between the aqueous or solid base and the organic phase containing the malonic ester, improving reaction rates and yields. researchgate.netgoogle.com
Table 2: Optimization of Copper-Catalyzed Arylation of Diethyl Malonate with 2-Bromopyridine (Related System)
| Catalyst | Ligand | Solvent | Temperature (°C) | Method | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OTf)₂ | 2-Picolinic Acid | Toluene | 90 | Microwave | 85 | researchgate.net |
| Cu(OTf)₂ | 2-Picolinic Acid | Dioxane | 90 | Microwave | 30 | researchgate.net |
| Cu(OTf)₂ | 2-Picolinic Acid | DMF | 90 | Microwave | <5 | researchgate.net |
| None | 2-Picolinic Acid | Toluene | 90 | Microwave | No Reaction | researchgate.net |
| Cu(OTf)₂ | None | Toluene | 90 | Microwave | No Reaction | researchgate.net |
Modern synthetic techniques are being applied to improve the synthesis of pyrimidine-containing compounds.
Microwave-Assisted Synthesis offers a significant improvement over conventional heating methods for many organic reactions, including the synthesis of pyrimidine derivatives. researchgate.netnih.gov The key advantages include dramatically reduced reaction times (from hours to minutes), improved product yields, and cleaner reactions. researchgate.netfoliamedica.bg In the context of synthesizing α-aryl malonates, microwave irradiation at a controlled temperature has been shown to be highly effective, providing the desired product in as little as 30 minutes. researchgate.net This method is considered more environmentally friendly due to its energy efficiency and often reduced need for large volumes of solvent. nanobioletters.com
Continuous Flow Chemistry is an emerging technology that offers enhanced control, safety, and scalability for the production of chemical compounds, including active pharmaceutical ingredients. nih.govnih.gov In a flow system, reagents are continuously pumped through a reactor where the transformation occurs. mdpi.com This technology provides superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures than in traditional batch reactors. dntb.gov.ua While a specific continuous flow synthesis for this compound has not been detailed, the synthesis of related heterocyclic structures and APIs has been successfully demonstrated. nih.govresearchgate.net This approach allows for the telescoping of reaction steps, minimizing the need for isolation and purification of intermediates, which can significantly improve process efficiency. nih.gov
Green Chemistry Principles in Synthetic Routes
The adoption of green chemistry principles in the synthesis of this compound aims to minimize the environmental impact of chemical processes. This involves the development of cleaner, safer, and more efficient synthetic pathways.
Solvent-Free and Environmentally Benign Methodologies
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. To address this, researchers have explored solvent-free and environmentally benign alternatives for the synthesis of pyrimidine derivatives.
One notable approach involves the use of microwave irradiation in solvent-free conditions. researchgate.net This technique has been successfully applied to the synthesis of various pyrimidine derivatives, offering advantages such as shorter reaction times, operational simplicity, and high yields without the need for a catalyst. researchgate.netmdpi.com For instance, the condensation of 2-aminopyridines with diethyl malonate to form substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones has been effectively carried out under "neat" or solvent-free conditions. researchgate.netresearchgate.net In this method, diethyl malonate serves as both a reactant and a solvent, leading to synthetically useful yields on a multigram scale. researchgate.net
Microwave-assisted synthesis, in particular, has emerged as an environmentally friendly approach due to its ability to accelerate reaction rates through selective heating of polar reactants. mdpi.com This leads to significant reductions in energy consumption and reaction times. mdpi.com The synthesis of diethyl 2-((arylamino)methylene)malonates, closely related structures, has been achieved with high yields (>78%) under solvent-free microwave conditions, highlighting the potential of this technology for cleaner chemical production. mdpi.com
| Method | Conditions | Advantages |
| Solvent-free condensation | Neat reaction of 2-aminopyridines and diethyl malonate | Simple, suitable for multigram scale, diethyl malonate acts as both reactant and solvent. researchgate.net |
| Microwave-assisted synthesis | Solvent-free, microwave irradiation | Shorter reaction times, high yields, no catalyst required, reduced energy consumption. researchgate.netmdpi.com |
Atom Economy and Waste Reduction in Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste generated. primescholars.com
In the context of synthesizing this compound and related compounds, maximizing atom economy is a key consideration. Addition and rearrangement reactions are generally preferred from an atom economy standpoint as they have the potential for 100% atom economy. primescholars.com In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. primescholars.com
Waste reduction is intrinsically linked to atom economy. A higher atom economy naturally leads to less waste. However, waste reduction also encompasses the minimization of auxiliary substances like solvents and separation agents. primescholars.com Solvent-free methodologies, as discussed previously, are a prime example of waste reduction in practice. mdpi.comresearchgate.net
Chemical Reactivity and Transformations
Reactions at the Active Methylene (B1212753) Group
The methylene group, positioned between two electron-withdrawing ester groups and adjacent to the pyrimidine (B1678525) ring, is highly acidic and thus readily deprotonated to form a stable carbanion. This carbanion serves as a potent nucleophile in several key carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as diethyl 2-(pyrimidin-2-yl)malonate, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org This reaction is typically catalyzed by a weak base. The product is often an α,β-unsaturated compound. wikipedia.org
The general mechanism involves the deprotonation of the malonate derivative by a mild base to form a carbanion. This carbanion then attacks the carbonyl group of the aldehyde or ketone. Subsequent proton transfer and elimination of a water molecule yield the final condensation product. amazonaws.com Various catalysts can be employed, including amines like piperidine (B6355638) or pyridine (B92270), as well as immobilized enzymes such as bovine serum albumin (BSA) and gelatine. wikipedia.orgamazonaws.comrsc.org Research has shown that using immobilized catalysts can lead to high product purity and yield, with the added benefit of easy recovery and recycling of the catalyst and solvent. amazonaws.comrsc.org
Sequential reactions involving Knoevenagel condensation have been developed to synthesize complex molecules like indene (B144670) and benzofulvene derivatives. nih.gov The selectivity of these reactions, yielding either the initial Knoevenagel product, a cyclized intermediate, or a dehydrogenated final product, can be controlled by adjusting the reaction conditions. nih.gov
Table 1: Examples of Knoevenagel Condensation Reactions
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 2-methoxybenzaldehyde and thiobarbituric acid | Piperidine in ethanol (B145695) | Z-enone | - | wikipedia.org |
| Aldehydes and diethylmalonate | Immobilized Gelatine in DMSO | Knoevenagel condensation product | 85-90% | amazonaws.com |
| Aldehydes and diethylmalonate | Immobilized Bovine Serum Albumin in DMSO | Knoevenagel condensation product | 85-89% | rsc.org |
Data table generated based on research findings.
The carbanion generated from this compound readily participates in alkylation and acylation reactions. In a typical malonic ester synthesis, deprotonation is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide, forming a new carbon-carbon bond at the alpha position. masterorganicchemistry.com This allows for the introduction of various alkyl groups onto the malonate backbone. researchgate.net
Acylation of diethyl malonate can be achieved using acid chlorides. lookchem.com A challenge in this reaction is that the acylated product is more acidic than the starting material, which can lead to side reactions. lookchem.com To overcome this, the reaction is often carried out in the presence of two equivalents of a base that does not react destructively with the acid chloride, such as a tertiary amine. lookchem.com Another approach involves the use of magnesium chloride to enhance the acidity of the malonate, allowing for efficient C-acylation in the presence of triethylamine. lookchem.com
Table 2: Conditions for Acylation of Diethyl Malonate
| Reagent | Base | Co-reagent | Outcome | Reference |
| Acetyl chloride | Pyridine or Triethylamine (2 equiv) | None | No acylation, starting material recovered | lookchem.com |
| Acid chlorides | Triethylamine (2 equiv) | Magnesium chloride | Excellent yields of C-acylated product | lookchem.com |
Data table generated based on research findings.
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org The stabilized carbanion of this compound is an effective Michael donor. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. wikipedia.org
The reaction proceeds via the formation of an enolate from the malonate, which then attacks the β-carbon of the activated alkene. wikipedia.org Asymmetric Michael additions, which control the stereochemistry of the newly formed chiral center, have been developed using chiral catalysts, such as those derived from cinchona alkaloids. rsc.org These catalysts can facilitate highly enantioselective additions of diethyl malonate to substrates like chalcones. rsc.org Olefinic N-heterocycles, such as those containing a pyridine ring, have also been shown to be effective Michael acceptors in reactions with organolithium nucleophiles, where the resulting anionic intermediate can be trapped with various electrophiles. nsf.gov
Transformations Involving the Ester Functionalities
The two ethyl ester groups of this compound can undergo various transformations, most notably hydrolysis and decarboxylation, as well as transesterification.
The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. masterorganicchemistry.com Subsequent heating of the resulting malonic acid derivative, which has a β-keto acid-like structure, leads to facile decarboxylation (loss of CO₂), yielding a substituted acetic acid. masterorganicchemistry.com
The hydrolysis of substituted diethyl malonates can sometimes be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate to the corresponding malonic acid proved difficult under both basic and acidic conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid at reflux was required to achieve hydrolysis, which was immediately followed by decarboxylation to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org This indicates that the stability of the malonic acid intermediate can be low, with a strong tendency towards decarboxylation. beilstein-journals.orgbeilstein-journals.org
Table 3: Hydrolysis and Decarboxylation of Diethyl 2-(perfluorophenyl)malonate
| Conditions | Product | Yield | Reference |
| Reflux with HBr and AcOH | 2-(perfluorophenyl)acetic acid | 63% | beilstein-journals.orgbeilstein-journals.org |
| Basic or mild acidic conditions | No desired hydrolysis | - | beilstein-journals.orgbeilstein-journals.org |
Data table generated based on research findings.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to replace the ethyl groups. This reaction is an equilibrium process, and reaction conditions can be optimized to drive it towards the desired product. For example, in the transesterification of diethyl malonate with benzyl (B1604629) alcohol, factors such as reaction time, temperature, catalyst weight, and molar ratio of reactants are optimized to maximize the yield of the transesterified products, dibenzyl malonate and benzyl ethyl malonate. researchgate.net Modified zirconia has been shown to be an effective catalyst for this transformation. researchgate.net It is important to select a base that does not cause unwanted side reactions; for instance, using an alkoxide with the same alkyl group as the ester prevents transesterification during other reactions like alkylation. wikipedia.org
Amidation and Other Nucleophilic Acyl Substitutions
The diethyl ester groups of the malonate portion of the molecule are susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, an ethoxy group is eliminated, resulting in the substitution of the original ester group. libretexts.org
In a typical reaction, treatment with an amine (R-NH₂) would lead to amidation, replacing one or both of the ethyl ester groups with the corresponding amide functionality. The general mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.com The reaction's favorability is determined by the relative basicity of the nucleophile and the leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com For instance, reacting this compound with an amine would yield the corresponding mono- or di-amide, with the liberated ethanol as a byproduct. These reactions are foundational in modifying the malonate portion of the molecule.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Product Type | Leaving Group |
|---|---|---|---|
| Amidation | Amine (RNH₂) | Amide | Ethanol |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate | Ethanol |
| Transesterification | Alcohol (R'OH) | New Ester | Ethanol |
Reactions of the Pyrimidine Ring
The pyrimidine ring, being an electron-deficient heterocycle, exhibits its own characteristic reactivity, which is significantly influenced by the attached diethyl malonate substituent.
The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is particularly pronounced at the C2, C4, and C6 positions. stackexchange.com In this compound, the malonate group at the C2 position influences the ring's reactivity. For a nucleophilic attack to occur on the ring itself, a suitable leaving group, such as a halogen, would typically need to be present at the C4 or C6 position.
The stability of the intermediate anionic species, known as a Meisenheimer complex, is key to the feasibility of SNAr reactions. nih.gov Attack at the C4 or C6 positions allows the negative charge to be delocalized onto the ring nitrogens, which is a stabilizing factor. stackexchange.com While the parent molecule does not have a leaving group, derivatives containing one (e.g., a 4-chloro substituent) would be highly activated towards substitution by various nucleophiles. The electron-withdrawing nature of the malonate group at C2 would further enhance this reactivity.
Electrophilic aromatic substitution (EAS) on a pyrimidine ring is generally difficult. researchgate.net The two ring nitrogens strongly deactivate the ring towards attack by electrophiles, much like a nitro group deactivates a benzene (B151609) ring. libretexts.orgyoutube.com Electrophilic substitution, if it occurs, typically requires the presence of strong electron-donating groups on the pyrimidine ring to restore some of the electron density. researchgate.net
In the case of this compound, the malonate group is electron-withdrawing, which further deactivates the pyrimidine ring. Therefore, electrophilic aromatic substitution on the C5 position—the most likely site for such a reaction—is considered highly unfavorable under standard conditions. researchgate.net
A significant aspect of the reactivity of this compound and related compounds is their utility as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the pyrimidine ring and the active methylene group of the malonate portion.
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a well-established area of heterocyclic chemistry. nih.govrsc.org A common method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.gov While this compound itself is not a direct precursor in this specific reaction, it can be a building block in multi-step syntheses. For instance, transformations of the malonate group could generate a side chain capable of cyclizing with the N1-nitrogen of the pyrimidine ring. More direct routes often involve the reaction of 2-aminopyrimidines with reagents like bromomalonic dialdehyde, which can lead to the formation of imidazo[1,2-a]pyrimidine derivatives. researchgate.net
Furo[2,3-d]pyrimidines are another important class of fused heterocycles whose synthesis can originate from pyrimidine-malonate derivatives. nih.gov One synthetic strategy involves the intramolecular cyclization of a pyrimidine bearing a suitable side chain at the C2 position. For example, a pyrimidine intermediate with a propargyl group can undergo cyclization to form the furo[2,3-d]pyrimidine (B11772683) core. nih.gov The synthesis of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914) has been achieved through a three-step reaction starting from diethyl propargyl malonate and acetamidine (B91507) hydrochloride, followed by intramolecular cyclization. nih.gov This highlights the utility of malonate derivatives in constructing the necessary framework for such cyclizations.
Table 2: Fused Heterocyclic Systems from Pyrimidine Derivatives
| Fused System | General Precursor Requirement | Potential Role of this compound |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine + α-halocarbonyl or equivalent | Can be modified to introduce a reactive side chain for cyclization. researchgate.net |
| Furo[2,3-d]pyrimidine | Pyrimidine with an oxygen-containing side chain suitable for cyclization | Can serve as a starting material for introducing functionalities that facilitate intramolecular cyclization. nih.govnih.gov |
Cyclization Reactions Leading to Fused Heterocycles
Mechanistic Studies of Key Transformations
The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions where multiple pathways are possible. dalalinstitute.comlibretexts.orgwikipedia.org A kinetically controlled product is formed faster due to a lower activation energy, while a thermodynamically controlled product is more stable, having a lower Gibbs free energy. dalalinstitute.comwikipedia.org Reaction conditions such as temperature, solvent, and pressure can influence whether the kinetic or thermodynamic product is favored. dalalinstitute.comwikipedia.org
In the context of reactions involving this compound, the competition between different reaction pathways can lead to a mixture of products. For example, in the synthesis of pyridopyrimidines, the reaction conditions can be adjusted to favor the desired isomer. At lower temperatures, the reaction may be under kinetic control, favoring the product that forms most rapidly. wikipedia.org Conversely, at higher temperatures, the reaction may reach equilibrium, favoring the most stable thermodynamic product. wikipedia.org
An example of this can be seen in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, where the less stable endo isomer is the kinetic product at room temperature, while the more stable exo isomer is the thermodynamic product formed at higher temperatures. wikipedia.org While not directly involving this compound, this illustrates the principle that can be applied to its reactions.
In some cases, the kinetic and thermodynamic products can be the same. youtube.com This occurs when the most stable product also has the lowest activation energy for its formation. youtube.com The synthesis of certain 2-(2,6-diethyl-4-methylphenyl) diethyl malonate derivatives utilizes a diazotization reagent that accelerates the reaction, compensating for the low-temperature kinetic energy and leading to a high yield of the desired product. google.com
The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. In the reaction of N-substituted cyanoacetamides with diethyl 2-(ethoxymethylene)malonate (DEEMM), an acyclic intermediate has been isolated and characterized. arkat-usa.org This intermediate, an open-chain product, was found to be stable enough for purification and analysis, and its structure was confirmed by spectroscopic methods. arkat-usa.orgresearchgate.net Heating this isolated intermediate in the presence of sodium ethoxide led to the formation of the final cyclized 2-pyridone product, confirming its role in the reaction pathway. arkat-usa.orgresearchgate.net
The characterization of such intermediates provides direct evidence for a stepwise reaction mechanism. For instance, the IR spectra of the cyclic product and its open-chain isomer show distinct differences in the absorption bands of the nitrile and carbamide groups, allowing for their differentiation. arkat-usa.org
In the study of the reaction between β-nitrostyrene and diethyl malonate catalyzed by bispidines, electrospray ionization mass spectrometry (ESI-MS) was used to monitor the reaction and identify intermediates. mdpi.com This technique allowed for the detection of supramolecular complexes between the reactants and the catalyst, as well as oligomeric species, providing insight into the complex reaction mechanism. mdpi.com
Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by influencing reaction rates and selectivity. researchgate.net In the synthesis of pyrimidine derivatives, both acid and base catalysis are commonly employed. For instance, the Biginelli reaction, a multicomponent condensation to form dihydropyrimidinones, is traditionally acid-catalyzed. researchgate.net The catalyst not only improves the reaction rate and yield but can also enhance the selectivity towards a specific reaction pathway. researchgate.net
In the reaction of diethyl malonate with β-nitrostyrene, N-substituted bispidines have been investigated as organocatalysts. semanticscholar.org These catalysts possess both secondary nitrogen atoms, which can act as hydrogen bond donors to activate the nitroalkene, and tertiary nitrogen atoms, which can act as Lewis bases to promote the enolization of the malonate. semanticscholar.org The choice of catalyst can significantly impact the reaction, with studies showing that the catalytic activity can be preserved for multiple cycles. mdpi.com
The solvent can also have a profound effect on the reaction pathway. researchgate.net In the Biginelli reaction, it has been shown that the diketo-enol tautomerization equilibrium of the dicarbonyl reactant, which is influenced by the solvent, dictates the reaction yield. researchgate.net In some cases, a Brønsted acidic solvent can enhance the reactivity of the dicarbonyl reagent. researchgate.net
The reaction of sodium diethyl malonate with hexafluorobenzene (B1203771) to produce diethyl 2-(perfluorophenyl)malonate is an example where the choice of reagent is critical. beilstein-journals.org Subsequent hydrolysis of this ester under different acidic and basic conditions was extensively studied. It was found that hydrolysis with a mixture of hydrobromic acid and acetic acid successfully yielded 2-(perfluorophenyl)acetic acid, avoiding the use of toxic cyanides. beilstein-journals.orgnih.gov
The use of specific reagents like isoamyl nitrite (B80452) in diazotization reactions can accelerate the reaction and improve yields by producing a more stable diazonium salt intermediate. google.com
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.gov These methods allow for the calculation of a molecule's electronic structure, energy, and geometry, providing foundational insights into its chemical behavior. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comlibretexts.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.comirjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. irjweb.comlibretexts.org
For derivatives of pyrimidine (B1678525) and malonates, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to calculate these orbital energies. nih.govijcce.ac.ir Analysis of related pyrimidine compounds shows that eventual charge transfers occur within the molecule, indicating chemical reactivity. irjweb.com The HOMO-LUMO energy gap helps to explain the charge transfer interactions that occur within the molecule. irjweb.com For example, studies on pyrimidine derivatives have shown that a large energy gap implies high stability. irjweb.com
Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Pyrimidine and Malonate Derivatives This table presents data from similar compounds to illustrate the typical values obtained from quantum chemical calculations, as specific data for Diethyl 2-(pyrimidin-2-yl)malonate is not available in the cited literature.
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-311G(d,p) | irjweb.com |
| Pyridinyl Phosphonate Derivative (Compound 4) | - | - | 3.605 | DFT/B3LYP/6-311++G(d,p) | ijcce.ac.ir |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | DFT/B3LYP/6-311G++(d,p) | irjweb.com |
Understanding the mechanism of a chemical reaction requires mapping the energetic changes that occur as reactants are converted into products. Quantum chemical calculations can model the potential energy surface of a reaction, identifying the low-energy paths that molecules are most likely to follow. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the reaction rate. For compounds like this compound, several reaction types are of interest:
Cyclocondensation: Diethyl malonate and its derivatives are well-known precursors in cyclocondensation reactions to form various heterocyclic systems, often requiring elevated temperatures. nih.govresearchgate.net Theoretical studies could elucidate the multi-step mechanism, identify the rate-determining step, and explain the role of catalysts.
Hydrolysis and Decarboxylation: Malonic esters can be hydrolyzed to the corresponding malonic acid, which may then undergo decarboxylation. nih.gov Studies on related compounds like diethyl 2-(perfluorophenyl)malonate show that the stability and reaction outcome are highly dependent on conditions (acidic vs. basic, temperature). nih.gov Computational analysis could predict the activation barriers for both ester hydrolysis and subsequent decarboxylation, explaining the observed reactivity and thermal instability. nih.gov
Beyond kinetics, quantum calculations can provide vital thermodynamic data for reactions, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov This information determines whether a reaction is energetically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) and predicts the position of chemical equilibrium.
Table 2: Hypothetical Thermodynamic Parameters for a Reaction This table is illustrative, showing the type of data generated from thermodynamic calculations.
| Reaction Step | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Characterization |
| Reactants → Transition State 1 | +25.0 | +2.0 | +23.0 | Activation Energy |
| Reactants → Intermediate | -5.0 | -1.5 | -3.5 | Exergonic Step |
| Intermediate → Transition State 2 | +15.0 | +1.0 | +14.0 | Activation Energy |
| Intermediate → Products | -20.0 | -3.0 | -17.0 | Exergonic Step |
| Overall Reaction | -25.0 | -4.5 | -20.5 | Spontaneous |
Molecular Docking and Dynamics Simulations
When a compound has potential biological activity, molecular docking and dynamics simulations are used to explore its interactions with protein targets at an atomic level. nih.govnih.gov These computational techniques are central to modern drug discovery and design. nih.gov
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. nih.gov A more negative binding score generally indicates a stronger, more favorable interaction.
Studies on compounds structurally related to this compound have demonstrated the utility of this approach. For example, a malonate-based ligand was docked into the active site of a COVID-19-related protein (PDB: 7BQY), yielding strong binding scores and revealing that the affinity was due to multiple hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov In another study, a derivative was docked with a serotonin (B10506) receptor (PDB: 6BQH), suggesting its potential to be developed into a therapeutic agent. nih.gov
Table 3: Examples of Molecular Docking Studies on Related Malonate and Pyrimidine Derivatives
| Ligand | Protein Target | PDB ID | Binding Score (kcal/mol) | Key Interactions Noted | Source |
| Diethyl 2-(2-(...))malonate derivative | COVID-19 Main Protease | 7BQY | -7.0 / -6.9 | Multi-hydrogen bonds, hydrophobic interactions | nih.gov |
| Diethyl 2,2'-(...)diacetate derivative | 5-HT2C Serotonin Receptor | 6BQH | Not specified, but affinity noted | Sticking to active sites | nih.gov |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | E. Coli Biotin Carboxylase | Not specified | Not specified | Investigation of binding conformation | irjweb.com |
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's biological activity. nih.govmdpi.com This is achieved by systematically modifying the chemical structure of a molecule and observing how these changes affect its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
SAR studies on pyrazolopyridinyl pyrimidine derivatives, for instance, have yielded clear insights. It was found that the presence and number of amino substituents significantly influenced inhibitory activity, with diamino analogs often being more potent than their monoamino counterparts. nih.gov Furthermore, these studies revealed sensitivity to steric effects, where smaller alkyl groups at certain positions led to better activity. nih.gov Similarly, SAR on coumarin (B35378) derivatives showed that antifungal activity was favored by the presence of short aliphatic chains and electron-withdrawing groups. mdpi.com These experimental findings can be rationalized and predicted using computational models, which correlate specific molecular features with biological outcomes.
Table 4: Summary of Structure-Activity Relationship (SAR) Findings from Related Compound Classes
| Compound Class | Structural Modification | Effect on Biological Activity | Source |
| Pyrazolopyridinyl pyrimidines | More amino substituents | Generally increases inhibitory activity | nih.gov |
| Pyrazolopyridinyl pyrimidines | Smaller alkyl or cycloalkane groups at R¹ | Leads to better activity (less steric hindrance) | nih.gov |
| Coumarin derivatives | Presence of O-substitutions | Essential for antifungal activity | mdpi.com |
| Coumarin derivatives | Addition of electron-withdrawing groups (e.g., -NO₂, -acetate) | Favors antifungal activity | mdpi.com |
| Quinazolinamine analogues | Replacement of quinazoline (B50416) core with quinoline | Strategy for ongoing research to improve potency | mdpi.com |
Spectroscopic Data Interpretation and Validation through Computational Methods
Computational methods, particularly DFT, have become indispensable tools in modern chemistry for the interpretation and validation of experimental spectroscopic data. For a molecule like this compound, these theoretical calculations can predict spectroscopic features with a high degree of accuracy, aiding in the confirmation of its synthesis and the elucidation of its electronic and geometric structure.
Density Functional Theory (DFT) for NMR and IR Prediction
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. By calculating the magnetic shielding tensors for NMR and the vibrational frequencies for IR, DFT can generate theoretical spectra that can be compared with experimental data.
The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). For pyrimidine derivatives, functionals like B3LYP are often used to provide a good balance between computational cost and accuracy.
Although specific DFT calculations for this compound are not published, a hypothetical comparison between predicted and experimental data would resemble the following table. This illustrative table demonstrates how such data would be presented to validate the structure of the compound.
Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (DFT) | Experimental Value |
| ¹H NMR (ppm) | ||
| Pyrimidine H-4, H-6 | Calculated Shift | Observed Shift |
| Pyrimidine H-5 | Calculated Shift | Observed Shift |
| Malonate CH | Calculated Shift | Observed Shift |
| OCH₂ | Calculated Shift | Observed Shift |
| CH₃ | Calculated Shift | Observed Shift |
| ¹³C NMR (ppm) | ||
| Pyrimidine C-2 | Calculated Shift | Observed Shift |
| Pyrimidine C-4, C-6 | Calculated Shift | Observed Shift |
| Pyrimidine C-5 | Calculated Shift | Observed Shift |
| Malonate CH | Calculated Shift | Observed Shift |
| C=O | Calculated Shift | Observed Shift |
| OCH₂ | Calculated Shift | Observed Shift |
| CH₃ | Calculated Shift | Observed Shift |
| IR (cm⁻¹) | ||
| C=O stretch | Calculated Frequency | Observed Frequency |
| C-O stretch | Calculated Frequency | Observed Frequency |
| C-N stretch | Calculated Frequency | Observed Frequency |
| Aromatic C-H stretch | Calculated Frequency | Observed Frequency |
| Aliphatic C-H stretch | Calculated Frequency | Observed Frequency |
This table is for illustrative purposes only. Actual computational and experimental data for this compound are not available in the cited literature.
Confirmation of Molecular Structures and Conformations
Beyond spectroscopic prediction, DFT is a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, several conformational isomers are possible due to the rotational freedom around the single bonds connecting the pyrimidine ring to the malonate moiety and within the diethyl ester groups.
Computational chemists would typically perform a conformational search to identify various low-energy structures. Each of these conformers would then be optimized using DFT to determine their relative energies. The structure with the lowest energy is considered the most stable and is likely to be the most populated conformation at room temperature.
The analysis would focus on the dihedral angles between the pyrimidine ring and the malonate backbone, as well as the orientation of the two ethyl groups. The interplay of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds, would dictate the preferred geometry. The calculated structural parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer can be compared with experimental data from X-ray crystallography, if available, to provide definitive structural confirmation. For instance, in related malonate derivatives, the ethoxycarbonyl groups have been observed to adopt extended conformations.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, with various methods being continuously developed and refined. mdpi.comorganic-chemistry.orggrowingscience.com Future research will likely focus on creating more efficient and selective synthetic routes to Diethyl 2-(pyrimidin-2-yl)malonate and related structures.
Key areas of interest include:
Catalytic Systems: The development of novel catalysts, such as those based on transition metals like copper and zinc, can offer milder reaction conditions and improved yields. mdpi.com For instance, copper-powder-catalyzed synthesis and zirconium-mediated cyclization have shown promise in constructing the pyrimidine core. mdpi.com
Multi-component Reactions: One-pot, multi-component reactions, such as the Biginelli reaction, provide an atom-economical and straightforward approach to pyrimidine synthesis. organic-chemistry.orgresearchgate.net Further exploration of such reactions, potentially under solvent-free or microwave-assisted conditions, could lead to more environmentally friendly and efficient processes. researchgate.net
Regioselective Syntheses: Achieving high regioselectivity in the synthesis of substituted pyrimidines is a significant challenge. Future work will likely involve the use of advanced synthetic strategies and catalysts to control the substitution pattern on the pyrimidine ring with high precision. organic-chemistry.org
Development of this compound Derivatives for Targeted Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. gsconlinepress.comnih.govgsconlinepress.com Derivatives of this compound hold significant potential for various targeted applications.
Medicinal Chemistry:
Anticancer Agents: Pyrimidine analogs are utilized in chemotherapy to target rapidly dividing cancer cells. gsconlinepress.com Novel derivatives could be designed as inhibitors of specific enzymes or receptors implicated in cancer progression. nih.gov
Antiviral and Antimicrobial Agents: Pyrimidine derivatives have demonstrated efficacy against various viruses and microbes. gsconlinepress.comnih.gov For example, they can interfere with viral replication by inhibiting DNA or RNA synthesis. gsconlinepress.com Future research could focus on developing broad-spectrum antiviral or highly specific antimicrobial compounds.
Enzyme Inhibitors: Pyrimidine derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, cholinesterases, and α-glycosidase, which are associated with diseases like glaucoma, Alzheimer's disease, and diabetes. nih.gov
Materials Science:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have shown potential in the development of materials with interesting electrogenerated chemiluminescent properties for OLED applications. nih.govresearchgate.net
Fluorescent Probes: The pyrimidine moiety can be incorporated into fluorescent sensors for the detection of metal ions and other analytes. researchgate.net
Advanced Mechanistic Investigations using Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms and molecular properties of this compound and its derivatives is crucial for their rational design and application.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can provide detailed insights into reaction intermediates and transition states. nih.govrsc.org Isotopic labeling studies can further elucidate reaction pathways. rsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for investigating molecular structures, electronic properties, and reaction energetics. nih.govmdpi.comnih.gov These methods can be used to predict reactivity, screen potential derivatives, and understand the non-covalent interactions that govern molecular recognition and binding. nih.govtandfonline.com For instance, computational studies can predict pKa values, which are critical for understanding the behavior of these compounds in biological systems. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production of this compound and its derivatives.
Flow Chemistry: Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. vapourtec.com This is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates.
Automated Synthesis: The automation of synthetic procedures can accelerate the discovery and optimization of new derivatives. vapourtec.com High-throughput screening of reaction conditions and building blocks can be performed to rapidly identify promising candidates for specific applications. The integration of machine learning algorithms with automated platforms can further enhance the efficiency of reaction optimization. vapourtec.com
Discovery of New Reactivity Modes and Transformative Reactions
The unique combination of the pyrimidine ring and the malonate group in this compound opens up possibilities for discovering novel reactivity patterns and transformative chemical reactions.
Domino and Tandem Reactions: Designing novel domino or tandem reaction sequences initiated by the reactivity of the malonate or pyrimidine moiety could lead to the efficient construction of complex molecular architectures from simple starting materials. researchgate.net
Photochemical and Electrochemical Reactions: The pyrimidine core is known to participate in photochemical reactions. nih.gov Exploring the photochemical and electrochemical reactivity of this compound could unveil new synthetic transformations and applications in areas like photoredox catalysis.
C-H Activation: The direct functionalization of C-H bonds on the pyrimidine ring is a highly desirable and atom-economical transformation. Developing new catalytic systems for the selective C-H activation of this compound would provide a powerful tool for generating a diverse range of derivatives.
Q & A
Basic: What are the standard synthetic routes to prepare Diethyl 2-(pyrimidin-2-yl)malonate, and how are yields optimized?
This compound is typically synthesized via nucleophilic substitution or alkylation of diethyl malonate. For example, alkylation with pyrimidin-2-yl halides (e.g., bromides) under basic conditions (e.g., NaOEt) forms the target compound. Yields are optimized by controlling reaction temperature (often 80–120°C), stoichiometry of the pyrimidine derivative, and solvent polarity (e.g., DMF or THF). Post-reaction purification via column chromatography or distillation is critical to isolate the product .
Advanced: How can enantioselective synthesis of substituted malonates be achieved using organocatalysts?
Asymmetric Michael addition using L-proline as a catalyst enables enantioselective synthesis. For instance, acrylonitrile reacts with diethyl malonate in pyridine at 35°C, yielding Diethyl 2-(2-cyanoethyl)malonate with 79% enantiomeric excess. Key parameters include catalyst loading (0.04 mol%), solvent choice (pyridine enhances nucleophilicity), and prolonged reaction times (48 hours) to favor stereochemical control .
Basic: What analytical techniques are essential for characterizing this compound?
1H and 13C NMR are primary tools for structural confirmation, identifying shifts for pyrimidine protons (δ 8.6–9.0 ppm) and malonate ester groups (δ 1.2–4.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 267.28). IR spectroscopy confirms ester C=O stretches (~1740 cm⁻¹). Purity is assessed via GC or HPLC (>98%) .
Advanced: How do reaction conditions influence competing pathways in malonate functionalization (e.g., hydrolysis vs. decarboxylation)?
Hydrolysis of Diethyl 2-(perfluorophenyl)malonate under acidic conditions (HBr/AcOH) unexpectedly yields 2-(perfluorophenyl)acetic acid (63% yield) instead of the malonic acid due to rapid decarboxylation. Basic conditions (NaOH) fail to stabilize the intermediate, highlighting the role of electron-withdrawing groups (e.g., perfluorophenyl) in destabilizing the malonate anion and promoting decarboxylation .
Basic: What safety protocols are critical when handling this compound?
The compound is flammable (flash point 90°C) and requires storage at 2–30°C. Use inert atmospheres (N2/Ar) during reactions to prevent oxidation. Personal protective equipment (gloves, goggles) is mandatory due to acute toxicity (oral LD50 >5000 mg/kg in rats). Ventilation is essential to avoid inhalation of vapors .
Advanced: How can Buchwald-Hartwig cross-coupling be integrated into malonate synthesis for chiral centers?
Diethyl 2-(2-bromobenzyl)malonate undergoes Pd-catalyzed coupling with tin amides to generate axial chirality. Optimizing ligands (e.g., BINAP), base (Cs2CO3), and solvent (toluene) achieves enantioselective C–N bond formation. Post-hydrolysis yields malonamides, which cyclize to form heterocycles with retained stereochemistry .
Basic: What role does this compound play in heterocyclic synthesis?
It serves as a precursor for pyrimidine-containing β-ketoesters. For example, condensation with urea under basic conditions forms barbiturate analogs. The pyrimidine ring enhances metabolic stability in pharmacologically active compounds, making it valuable in drug discovery .
Advanced: How can contradictory NMR data from alkylated malonates be resolved?
Unexpected signals (e.g., in Diethyl 2-(cyclopropylmethyl)malonate) may arise from conformational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) clarify splitting patterns. Computational modeling (DFT) aligns experimental shifts with theoretical predictions .
Basic: What are the thermodynamic considerations in malonate ester hydrolysis?
Hydrolysis is exothermic (ΔH ≈ -50 kJ/mol) and favored under acidic or basic conditions. Activation energy (Ea) depends on substituents: electron-withdrawing groups (e.g., pyrimidinyl) lower Ea by stabilizing the transition state. Kinetic studies using Arrhenius plots optimize reaction rates .
Advanced: How do fluorinated malonates differ in reactivity compared to non-fluorinated analogs?
Fluorine’s electronegativity increases malonate electrophilicity, accelerating nucleophilic attacks (e.g., in SN2 reactions). However, steric hindrance from perfluorophenyl groups may reduce yields in cyclization reactions. Fluorinated derivatives also exhibit higher thermal stability (decomposition >300°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
